molecular formula C9H13NO2S B2893166 2-ethoxy-N-(thiophen-3-ylmethyl)acetamide CAS No. 1207051-65-7

2-ethoxy-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2893166
CAS No.: 1207051-65-7
M. Wt: 199.27
InChI Key: QWNVUFFQZHJZRK-UHFFFAOYSA-N
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Description

2-ethoxy-N-(thiophen-3-ylmethyl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, making it a heterocyclic compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of ethyl acetate with thiophen-3-ylmethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(thiophen-3-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-N-(thiophen-3-ylmethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(thiophen-2-ylmethyl)acetamide
  • 2-ethoxy-N-(thiophen-4-ylmethyl)acetamide
  • 2-ethoxy-N-(furan-3-ylmethyl)acetamide

Uniqueness

2-ethoxy-N-(thiophen-3-ylmethyl)acetamide is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-ethoxy-N-(thiophen-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-12-6-9(11)10-5-8-3-4-13-7-8/h3-4,7H,2,5-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNVUFFQZHJZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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